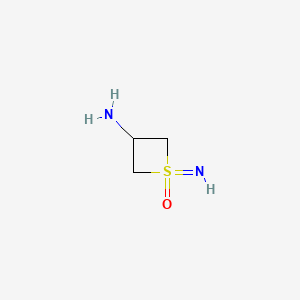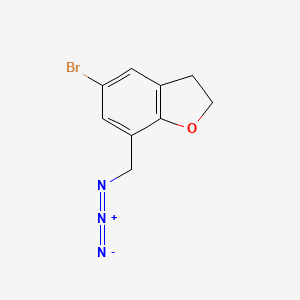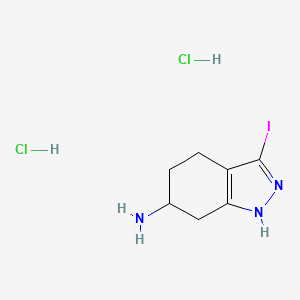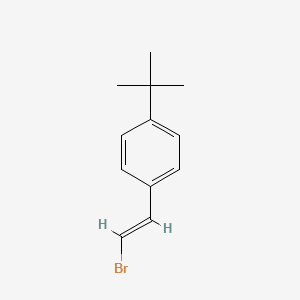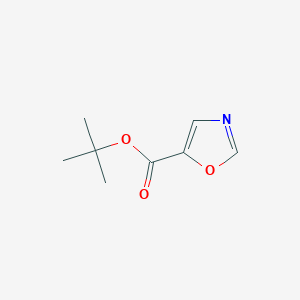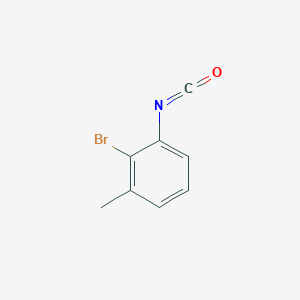
2-Bromo-1-isocyanato-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-isocyanato-3-methylbenzene is an aromatic compound with a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyanato-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylphenyl isocyanate using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-isocyanato-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Nitration: HNO₃/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃
Major Products Formed
Substituted Benzenes: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Bromo-1-isocyanato-3-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the isocyanate group.
3-Bromo-1-methylbenzene: Similar structure but with different substitution pattern.
2-Isocyanato-1-methylbenzene: Similar structure but lacks the bromine atom.
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
2-bromo-1-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
Clave InChI |
KMFRDJQHUIBYBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


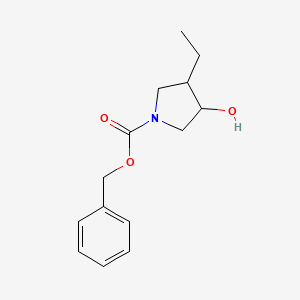
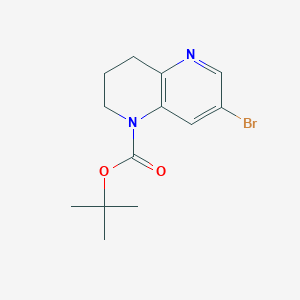
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)


